molecular formula C21H21N3O4 B4195077 ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate

ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate

Cat. No.: B4195077
M. Wt: 379.4 g/mol
InChI Key: SBZHWDUFZSFTIQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, and various aromatic substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a β-keto ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate: Lacks the methoxy and phenylacetyl substituents.

    Ethyl 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains a chlorine substituent instead of a methoxy group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-28-21(26)18-19(15-9-11-16(27-2)12-10-15)24(23-20(18)22)17(25)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZHWDUFZSFTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1N)C(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate
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ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate
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ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate
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ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate
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ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate
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ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate

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